

An In-depth Technical Guide to the Thermochemical Data of 3-Octyne

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Octyne

Cat. No.: B096577

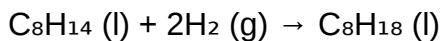
[Get Quote](#)

This technical guide provides a comprehensive overview of the thermochemical properties of **3-octyne** (C_8H_{14}), intended for researchers, scientists, and professionals in the field of drug development and chemical engineering. This document summarizes key quantitative data, details experimental methodologies, and presents a logical workflow for data determination.

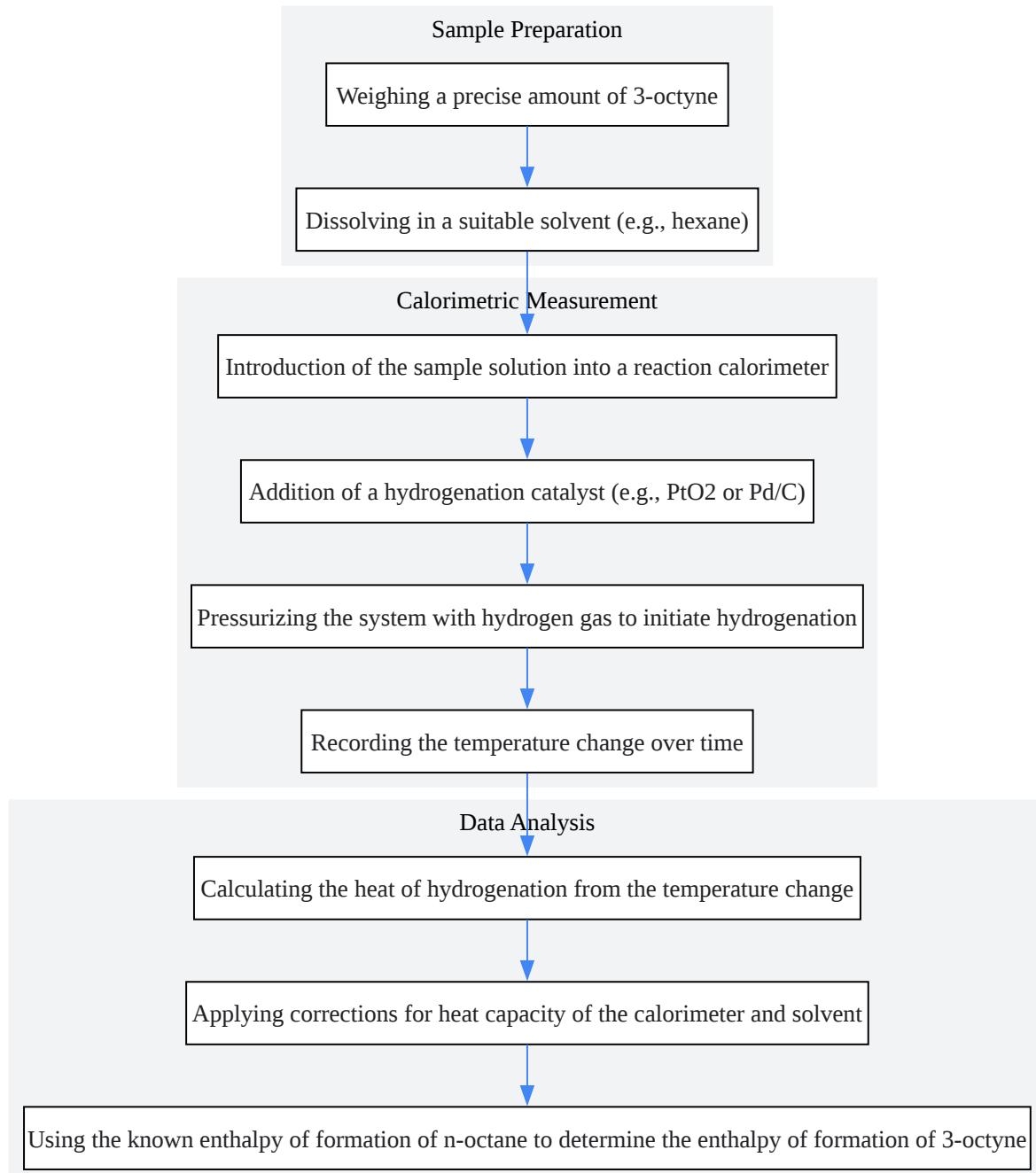
Thermochemical Data for 3-Octyne

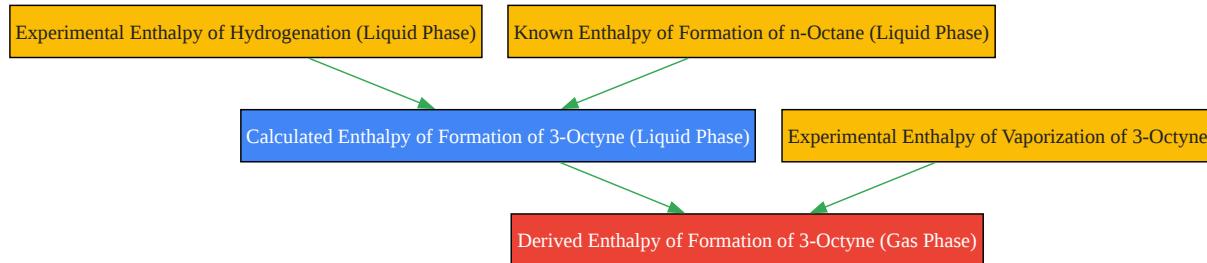
The following table summarizes the key thermochemical and physical properties of **3-octyne**. This data is crucial for understanding its energetic behavior and reactivity.

Property	Value	Units	Method	Reference
Gas Phase Thermochemistry				
Enthalpy of Formation ($\Delta_f H^\circ_{\text{gas}}$)				
Formation	62.5 ± 1.8	kJ/mol	Catalytic Hydrogenation (Chyd)	Rogers, Dagdagan, et al., 1979[1][2]
Standard Gibbs Free Energy of Formation ($\Delta_f G^\circ$)				
Formation	219.28	kJ/mol	Joback Method	Cheméo[3]
Ideal Gas Heat Capacity (C _{p,gas})				
Capacity	Not Available	J/mol·K		
Phase Change Data				
Enthalpy of Vaporization ($\Delta_{\text{vap}} H^\circ$)				
Vaporization	43.95	kJ/mol	N/A	Majer and Svoboda, 1985[1]
Boiling Point (T _{boil})	406 ± 2	K	Average of 9 values	NIST WebBook[1]
Melting Point (T _{fus})	162.71 - 169.25	K	Multiple Sources	Miller, Greenlee, et al., 1954; Henne and Greenlee, 1945; Campbell and Eby, 1941[1]
Reaction Thermochemistry				
Reaction Enthalpy ($\Delta_r H^\circ$)				
Enthalpy	-271.1 ± 0.79	kJ/mol	Catalytic Hydrogenation (Chyd)	Rogers, Dagdagan, et al., 1979[1][4]


Experimental Protocols

The determination of thermochemical data for compounds like **3-octyne** relies on precise experimental techniques. The enthalpy of formation (ΔfH°) of **3-octyne** was experimentally determined using catalytic hydrogenation.[\[1\]](#)[\[2\]](#)


2.1. Determination of Enthalpy of Formation by Catalytic Hydrogenation


This method involves the complete hydrogenation of the alkyne to its corresponding alkane. The heat evolved during this reaction is measured using a calorimeter.

Principle: The enthalpy of formation of **3-octyne** can be calculated from its enthalpy of hydrogenation to n-octane, combined with the known enthalpy of formation of n-octane. The reaction is as follows:

Experimental Workflow:

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Octyne [webbook.nist.gov]
- 2. 3-Octyne [webbook.nist.gov]
- 3. 3-Octyne (CAS 15232-76-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. 3-Octyne [webbook.nist.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Thermochemical Data of 3-Octyne]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b096577#thermochemical-data-for-3-octyne\]](https://www.benchchem.com/product/b096577#thermochemical-data-for-3-octyne)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com